molecular formula C16H16N2OS B2904871 4-(Methylsulfanyl)-2-oxo-6-phenyl-1-propyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478042-86-3

4-(Methylsulfanyl)-2-oxo-6-phenyl-1-propyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2904871
CAS No.: 478042-86-3
M. Wt: 284.38
InChI Key: OFNMEOBKIXDRHH-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-2-oxo-6-phenyl-1-propyl-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring substituted with a methylsulfanyl group, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)-2-oxo-6-phenyl-1-propyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-oxo-6-phenyl-1-propyl-1,2-dihydro-3-pyridinecarbonitrile can be reacted with methylsulfanyl reagents in the presence of a base to introduce the methylsulfanyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)-2-oxo-6-phenyl-1-propyl-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Methylsulfanyl)-2-oxo-6-phenyl-1-propyl-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-2-oxo-6-phenyl-1-propyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interact with cellular pathways involved in cell proliferation or apoptosis .

Properties

IUPAC Name

4-methylsulfanyl-2-oxo-6-phenyl-1-propylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-3-9-18-14(12-7-5-4-6-8-12)10-15(20-2)13(11-17)16(18)19/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNMEOBKIXDRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C(C1=O)C#N)SC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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